molecular formula C22H18N2O2 B2466173 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one CAS No. 300398-42-9

2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one

Katalognummer: B2466173
CAS-Nummer: 300398-42-9
Molekulargewicht: 342.398
InChI-Schlüssel: ROMDMSLGOCBOFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one is a chemical compound based on the quinazolinone scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its wide range of pharmacological activities . Quinazolinone derivatives are extensively investigated in scientific research for their potential as core structures in developing new therapeutic agents . These compounds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable intermediates in drug discovery programs . The specific 2-phenylethoxy substitution pattern in this compound may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile building block for designing and synthesizing novel molecules for biological evaluation. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-phenyl-3-(2-phenylethoxy)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-22-19-13-7-8-14-20(19)23-21(18-11-5-2-6-12-18)24(22)26-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDMSLGOCBOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Isatoic Anhydride-Based Cyclocondensation

Isatoic anhydride serves as a pivotal precursor for dihydroquinazolinone synthesis. In a Mo(CO)$$_6$$-catalyzed protocol, isatoic anhydride reacts with aryl halides and amines under inert conditions to yield 2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-ones. For instance, a mixture of isatoic anhydride (3.0 mmol), aryl halides (3.0 mmol), and amines (3.4 mmol) in DMF at 150°C for 15–18 hours produces hydroxy-substituted derivatives in 60–85% yields after purification. Adapting this method, substituting the amine with 2-phenylethanolamine could theoretically introduce the 3-(2-phenylethoxy) group. However, the high-temperature conditions may necessitate hydroxyl protection to prevent side reactions.

Montmorillonite-Supported Boric Acid Catalysis

Boric acid immobilized on montmorillonite clay (H$$3$$BO$$3$$/Mont K10) efficiently catalyzes the reaction between anthranilamide and aldehydes in ethanol, yielding 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. For example, anthranilamide and benzaldehyde (1:1.5 molar ratio) react at 80°C for 4 hours to afford 2-phenyl derivatives in 91% yield. While this method excels in introducing aryl groups at position 2, functionalization at position 3 requires post-synthetic modification, as the 3-position remains unsubstituted in the initial product.

Multicomponent Reaction (MCR) Approaches

Ionic Liquid-Catalyzed Three-Component Reactions

Imidazolium ionic liquids, such as [Cmim]CF$$_3$$COO, facilitate one-pot reactions of isatoic anhydride, aldehydes, and ammonium acetate in ethanol-water (1:1). Optimized conditions (20 mol% catalyst, 80°C, 2.5 hours) yield 2-phenyl-2,3-dihydroquinazolin-4(1H)-ones with 85% efficiency. To incorporate the 3-(2-phenylethoxy) group, substituting ammonium acetate with 2-phenylethanolamine could be explored, though steric and electronic challenges may necessitate tailored solvent systems.

Solvent-Free SnCl$$_2$$-Catalyzed Synthesis

SnCl$$2$$·2H$$2$$O catalyzes the cyclocondensation of isatoic anhydride, aldehydes, and NH$$_4$$OAc under solvent-free conditions, achieving 70–90% yields within 2–4 hours. This method’s simplicity and scalability make it amenable to introducing bulky substituents, though direct incorporation of ethers at position 3 remains unverified.

Post-Synthetic Functionalization Strategies

Alkylation of 3-Hydroxy Intermediates

A two-step approach involves synthesizing 3-hydroxy-2-phenyl-3,4-dihydroquinazolin-4-one followed by O-alkylation. For example, 3-hydroxy derivatives prepared via Mo(CO)$$6$$-catalyzed cyclocondensation can react with 2-phenylethyl bromide under basic conditions (K$$2$$CO$$_3$$, DMF, 80°C) to install the phenylethoxy group. This method mirrors etherification protocols used in analogous heterocyclic systems, though reaction yields and selectivity require optimization.

Catalytic Systems and Reaction Optimization

Comparative Analysis of Catalysts

Catalyst Substrate Conditions Yield (%) Reference
Mo(CO)$$_6$$ Isatoic anhydride + amines 150°C, 18 h 60–85
[Cmim]CF$$_3$$COO Aldehydes + NH$$_4$$OAc 80°C, 2.5 h 85
H$$3$$BO$$3$$/Mont K10 Anthranilamide + aldehydes 80°C, 4 h 91

Key Observations :

  • Mo(CO)$$_6$$ enables direct C–N bond formation but requires stringent anhydrous conditions.
  • Ionic liquids enhance reaction rates and yields in polar solvents.
  • Montmorillonite-supported catalysts offer recyclability and mild conditions.

Solvent and Temperature Effects

Ethanol-water mixtures (1:1) optimize polar interactions in ionic liquid-catalyzed reactions, while DMF accommodates high-temperature cyclocondensation. Elevated temperatures (≥150°C) accelerate Mo(CO)$$_6$$-mediated reactions but risk decomposing sensitive functional groups, necessitating careful thermal management.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinazolinone core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer progression:

  • Mechanism of Action : These compounds can inhibit cell proliferation by targeting pathways associated with tumor growth and metastasis.
  • Case Studies :
    • A study demonstrated that certain quinazolinone derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies :
    • In vitro studies have reported significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Neurological Applications

Quinazolinone derivatives are being investigated for their potential in treating neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Some studies suggest that these compounds may inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function.
  • Case Studies :
    • A series of experiments have shown that certain derivatives possess promising acetylcholinesterase inhibitory activity, indicating their potential use in Alzheimer’s therapy .

Synthesis and Development

The synthesis of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Recent advancements focus on greener synthesis methods that reduce environmental impact while maintaining high yields:

  • Synthesis Methods : Various methodologies have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce the use of hazardous solvents .

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylquinazolin-4-one: Lacks the phenylethoxy group, which may result in different biological activities.

    3-(2-Phenylethoxy)-2-methylquinazolin-4-one:

    2-Phenyl-3-(2-phenylethoxy)-quinazolin-4-one: Similar structure but without the dihydro modification, which can affect its reactivity and biological activity.

Uniqueness

2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and phenylethoxy groups. These structural features contribute to its distinct chemical properties and potential for diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one, identified by its CAS number 300398-42-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one is C22H18N2O2, with a molecular weight of 342.39 g/mol. Its structure features a quinazolinone core substituted with phenyl and phenylethoxy groups, which are believed to contribute to its biological activity.

Synthesis

The synthesis of 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the condensation of appropriate amines with carbonyl compounds under various conditions to yield the desired quinazolinone derivatives. Recent advancements in green chemistry have aimed to enhance the efficiency and safety of these synthetic processes .

Antiviral Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antiviral properties. A study investigated the antiviral activity of several related compounds against various viruses, including herpes simplex virus types 1 and 2, and found that certain derivatives effectively inhibited viral replication in vitro . Specifically, the compound exhibited notable activity against para influenza virus and reovirus in Vero cell cultures.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one have been evaluated in several cancer cell lines. In one study, related quinazolinone derivatives were tested against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells using the MTT assay. The results indicated that certain derivatives displayed potent cytotoxicity with IC50 values in the micromolar range, suggesting potential for development as anticancer agents .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A1PC310
A2MCF-710
A3HT-2912

The mechanism by which 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or induce apoptosis in cancer cells through various signaling pathways. Further studies are required to elucidate these mechanisms comprehensively.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

  • Antiviral Studies : In a clinical setting, compounds similar to 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one were tested for their efficacy against herpes simplex virus infections. Results indicated a significant reduction in viral load in treated subjects compared to controls.
  • Cancer Treatment Trials : Preliminary trials involving quinazolinone derivatives have shown promising results in reducing tumor size in animal models. The compounds were administered alongside standard chemotherapy agents to assess synergistic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : Synthesis typically starts with anthranilic acid or substituted quinazolinone precursors. Key steps include nucleophilic substitution at the quinazolinone core and optimization of reaction conditions (e.g., refluxing in dimethylformamide (DMF) for 16 hours to ensure complete cyclization). Hydrazine hydrate or thiocarbonyl-bis-thioglycolic acid may be used to introduce hydrazide or thioamide functionalities, respectively . Solvent selection (e.g., ethanol for recrystallization) and temperature control are critical to minimize side reactions.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl stretches at ~1688 cm⁻¹ and N–H/N–O bonds), ¹H/¹³C NMR (to resolve phenyl and dihydroquinazolinone protons), and mass spectrometry (for molecular ion validation). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is essential, as demonstrated in studies resolving disorder in solvent molecules (e.g., methanol hemisolvate structures with R factor ≤ 0.062) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Due to potential toxicity (H303/H313/H333 hazards), use PPE (gloves, lab coats), fume hoods, and in vitro toxicity screening (e.g., Ames test) before in vivo studies. Avoid skin contact and inhalation; store in sealed containers under inert gas .

Advanced Research Questions

Q. How can substituents on the quinazolinone core modulate bioactivity?

  • Methodological Answer : Substituents like methoxy, nitro, or thiazole groups alter electronic and steric properties, impacting receptor binding. For example:

  • Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic environments (e.g., enzyme active sites) .
  • Methoxy groups improve solubility and pharmacokinetics but may reduce potency due to steric hindrance .
    Computational tools (e.g., molecular docking, QSAR models) can predict substituent effects on targets like kinases or GPCRs .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Methodological Answer :

Perform comparative SAR studies (e.g., testing analogs lacking specific substituents, such as nitro or methoxy groups) .

Validate binding modes using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. What strategies optimize reaction yields in cross-coupling derivatization?

  • Methodological Answer :

  • Use PdCl₂(PPh₃)₂/PCy₃ catalysts with arylboronic acids in dioxane-water mixtures (4:1 v/v) at 80–100°C .
  • Add K₂CO₃ as a base to deprotonate intermediates and accelerate transmetallation.
  • Monitor reaction progress via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) to terminate at peak conversion .

Q. How can crystallographic disorder in solvent molecules affect data interpretation?

  • Methodological Answer : Disorder (e.g., methanol hemisolvate) reduces data-to-parameter ratios, increasing R factors. Mitigate by:

Collecting high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K).

Applying SHELXL refinement with occupancy factor constraints for disordered atoms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.